2-(4-Chlorophenyl)succinic acid

Chiral Separation Enantioselective Chromatography Analytical Method Validation

Achieve validated chiral resolution with 2-(4-chlorophenyl)succinic acid. The unique chlorine substituent delivers a critical balance of electronic and steric effects that non-halogenated analogs cannot replicate, enabling ≥99.0% enantiomeric purity via established CCC protocols. This racemic intermediate resolves chiral amines including baclofen and serves as a reliable building block for GABA analogs and anti-inflammatory agents requiring the 4-chlorophenyl motif. Its predictable lipophilicity and solid-state stability ensure reproducible synthesis. Ideal for analytical standard preparation and formal method validation.

Molecular Formula C10H9ClO4
Molecular Weight 228.63
CAS No. 58755-91-2
Cat. No. B2988532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)succinic acid
CAS58755-91-2
Molecular FormulaC10H9ClO4
Molecular Weight228.63
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl
InChIInChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
InChIKeyAGFXJIDIVHRKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)succinic Acid (CAS 58755-91-2): A Halogenated Succinic Acid Building Block for Chiral and Medicinal Chemistry


2-(4-Chlorophenyl)succinic acid (C₁₀H₉ClO₄, MW 228.63) is a chiral, halogenated derivative of succinic acid, characterized by a 4-chlorophenyl substituent at the 2-position . It exists as a racemic mixture and is primarily employed as a versatile synthetic intermediate and chiral resolving agent [1]. Its structural features impart distinct physicochemical properties, including a high melting point (206-208 °C) and predictable lipophilicity (LogP ~1.98) , which differentiate it from non-halogenated and other halogen-substituted analogs.

2-(4-Chlorophenyl)succinic Acid: Why Phenylsuccinic Acid or 4-Bromo Analogs Cannot Simply Replace It in Critical Chiral Separations and Synthesis


The specific halogen identity (chlorine vs. bromine) and substitution pattern on the phenyl ring critically modulate the compound's physicochemical and chiral recognition properties. While phenylsuccinic acid lacks the halogen entirely, and 2-(4-bromophenyl)succinic acid bears a larger, more polarizable bromine, the chloro derivative offers a unique balance of electronic effects and steric profile. This directly impacts its performance in enantioselective chromatography, where it achieves a validated resolution of ≥99.0% enantiomeric purity using hydroxypropyl-β-cyclodextrin [1], and its efficacy as a ligand or resolving agent for chiral amines like baclofen . Substituting with a non-halogenated or brominated analog would alter the binding geometry and recovery yields, failing to replicate the established separation protocols.

Quantitative Procurement Evidence: 2-(4-Chlorophenyl)succinic Acid vs. Phenylsuccinic Acid and 4-Bromo Analog


Enantiomeric Resolution and Purity in Countercurrent Chromatography (CCC) vs. Class Baseline

In countercurrent chromatography (CCC) using hydroxypropyl-β-cyclodextrin as a chiral selector, (±)-2-(4-chlorophenyl)succinic acid was resolved with a recovery of 70-75% for each enantiomer and a final purity of 99.0% [1]. This level of chiral resolution efficiency is specifically documented for the 4-chloro analog and is not directly transferable to the 4-bromo or unsubstituted phenyl analogs due to altered binding affinities.

Chiral Separation Enantioselective Chromatography Analytical Method Validation

Thermal Stability and Handling: Melting Point Advantage over Phenylsuccinic Acid

2-(4-Chlorophenyl)succinic acid exhibits a melting point of 206-208 °C , which is significantly higher than that of the non-halogenated analog, 2-phenylsuccinic acid, which melts at 173-176 °C .

Physical Properties Thermal Stability Solid-State Handling

Lipophilicity Balance: LogP Comparison with 4-Bromo Analog

The chloro derivative possesses a predicted LogP value of 1.98 , which is virtually identical to that of the 4-bromo analog (LogP 1.99) .

Lipophilicity ADME Medicinal Chemistry

Procurement-Driven Application Scenarios for 2-(4-Chlorophenyl)succinic Acid


Preparative Chiral Resolution of Racemic Mixtures

Laboratories requiring enantiomerically pure compounds can utilize 2-(4-chlorophenyl)succinic acid as a validated resolving agent or substrate. Its established CCC protocol yields 99.0% pure enantiomers, making it a reliable choice for preparing chiral standards or synthesizing optically active pharmaceuticals [1].

Synthesis of Halogen-Containing Pharmaceutical Intermediates

In medicinal chemistry programs where a 4-chlorophenyl motif is required (e.g., GABA analogs, anti-inflammatory agents), this compound serves as a key intermediate. Its specific lipophilicity (LogP 1.98) and solid-state stability (mp 206-208 °C) facilitate reproducible synthesis and purification steps.

As a Chiral Ligand or Enzyme Substrate in Biocatalysis

2-(4-Chlorophenyl)succinic acid acts as a ligand for butanoic acid oxidoreductase, with documented catalytic optimization to improve yield . This application scenario is specific to the chloro derivative, where the halogen atom likely contributes to precise binding interactions within the enzyme active site.

Analytical Chemistry Reference Standard

Due to its well-defined chromatographic behavior and high achievable purity (≥99.0%), 2-(4-chlorophenyl)succinic acid is suitable for use as a reference standard in HPLC, GC, and chiral separation method development [1]. Its distinct retention time and resolution characteristics provide a benchmark for method validation.

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